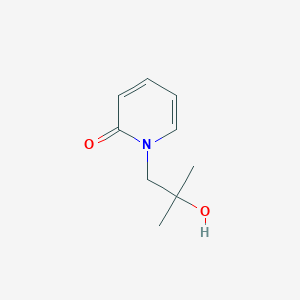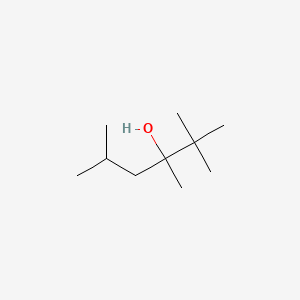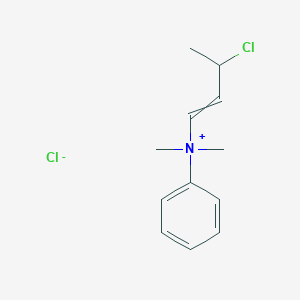
N-(3-Chlorobut-1-en-1-yl)-N,N-dimethylanilinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chlorobut-1-en-1-yl)-N,N-dimethylanilinium chloride is a chemical compound with a unique structure that includes a chlorinated butene moiety attached to a dimethylanilinium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorobut-1-en-1-yl)-N,N-dimethylanilinium chloride typically involves the reaction of 3-chlorobut-1-ene with N,N-dimethylaniline in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over the reaction parameters, leading to efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Chlorobut-1-en-1-yl)-N,N-dimethylanilinium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or alcohols, while substitution reactions can produce a variety of substituted anilinium compounds.
Wissenschaftliche Forschungsanwendungen
N-(3-Chlorobut-1-en-1-yl)-N,N-dimethylanilinium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound can be used in studies involving cell signaling and receptor binding due to its structural similarity to certain biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(3-Chlorobut-1-en-1-yl)-N,N-dimethylanilinium chloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in chemical reactions or biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-1-butene: A simpler compound with a similar chlorinated butene structure.
N,N-Dimethylaniline: Shares the dimethylanilinium group but lacks the chlorinated butene moiety.
(3-Chloro-1-butyn-1-yl)benzene: Another compound with a chlorinated butene structure but with a benzene ring instead of an anilinium group.
Uniqueness
N-(3-Chlorobut-1-en-1-yl)-N,N-dimethylanilinium chloride is unique due to its combination of a chlorinated butene moiety and a dimethylanilinium group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Eigenschaften
CAS-Nummer |
65199-36-2 |
|---|---|
Molekularformel |
C12H17Cl2N |
Molekulargewicht |
246.17 g/mol |
IUPAC-Name |
3-chlorobut-1-enyl-dimethyl-phenylazanium;chloride |
InChI |
InChI=1S/C12H17ClN.ClH/c1-11(13)9-10-14(2,3)12-7-5-4-6-8-12;/h4-11H,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZGMTWMAJWYQQJP-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C=C[N+](C)(C)C1=CC=CC=C1)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


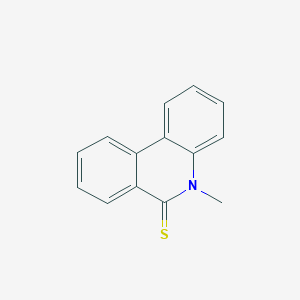
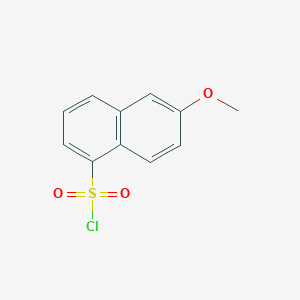
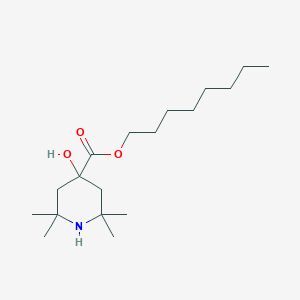
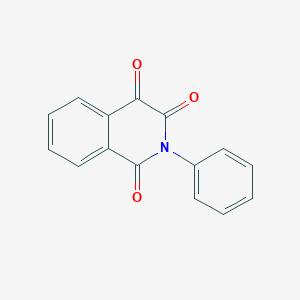
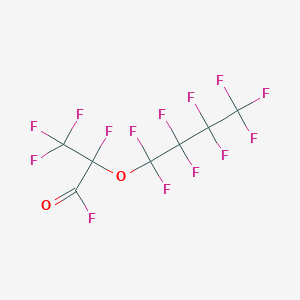

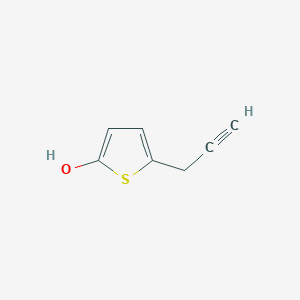
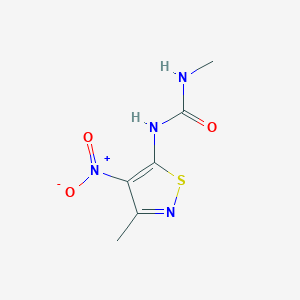

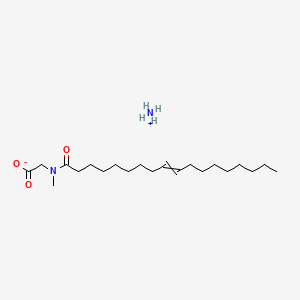
![2-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14475050.png)
